BenchChemオンラインストアへようこそ!

TTT-28

Multidrug resistance ABCB1/P-glycoprotein Cancer chemotherapy

TTT-28 is a fourth-generation thiazole-valine peptidomimetic with high ABCB1 selectivity, unlike earlier inhibitors with off-target CYP3A4 or ABCG2 activity. Validated for in vivo MDR reversal (30 mg/kg oral), it increases intratumoral paclitaxel without systemic toxicity. Ideal for unambiguous efflux-substrate profiling and tumor chemosensitization studies.

Molecular Formula C31H31N3O6S
Molecular Weight 573.7 g/mol
Cat. No. B12422127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTT-28
Molecular FormulaC31H31N3O6S
Molecular Weight573.7 g/mol
Structural Identifiers
SMILESCC(C)C(C1=NC(=CS1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C31H31N3O6S/c1-18(2)26(34-29(36)20-15-24(38-3)28(40-5)25(16-20)39-4)31-33-23(17-41-31)30(37)32-22-14-10-9-13-21(22)27(35)19-11-7-6-8-12-19/h6-18,26H,1-5H3,(H,32,37)(H,34,36)/t26-/m0/s1
InChIKeyVUSXKXGCZNKQFS-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TTT-28: A Selective Thiazole-Valine Peptidomimetic Inhibitor of ABCB1 (P-gp/MDR1) for Multidrug Resistance Reversal Research


TTT-28 is a synthesized thiazole-valine peptidomimetic that functions as a selective inhibitor of the ATP-binding cassette transporter ABCB1 (P-glycoprotein/MDR1) [1]. It is characterized by a trimethoxybenzoyl moiety and a 2-aminobenzophenone moiety at the amino and carboxyl termini of a monothiazole zwitter-ion [1]. The compound reverses ABCB1-mediated multidrug resistance (MDR) by selectively blocking the efflux function of ABCB1 without interfering with its expression level or subcellular localization [1]. TTT-28 is supplied with high analytical purity (>98%) and is intended for laboratory research use in cancer multidrug resistance and ABC transporter pharmacology studies .

Why Generic ABCB1 Inhibitors Cannot Substitute for TTT-28 in MDR Reversal Research


Generic substitution among ABCB1 inhibitors is scientifically unsound due to substantial differences in selectivity profiles, off-target effects, and in vivo performance. While first- and second-generation inhibitors like verapamil and cyclosporine A exhibit significant off-target activity (e.g., CYP3A4 inhibition, immunosuppression) that confounds experimental interpretation [1], third-generation agents such as tariquidar and elacridar demonstrate variable and incomplete selectivity across ABC transporter family members, with known activity against ABCG2 and other transporters [2]. TTT-28 was explicitly designed as a fourth-generation chemotype—a thiazole-valine peptidomimetic—that integrates pharmacophoric fragments from multiple inhibitor classes into a single scaffold, conferring a unique combination of high ABCB1 selectivity, potent efflux blockade, and favorable in vivo efficacy without exacerbating chemotherapy-associated toxicity [3]. These structural and functional differentiators make direct replacement with alternative ABCB1 modulators a source of irreproducible data.

Quantitative Differentiation Evidence: TTT-28 vs. Comparator ABCB1 Inhibitors


Superior Reversal of ABCB1-Mediated Paclitaxel Resistance vs. Verapamil in Drug-Selected Colon Cancer Cells

In SW620/Ad300 human colon cancer cells overexpressing ABCB1, co-administration of TTT-28 at 10 μM reduced the paclitaxel IC50 from 4.423 μM (resistance fold 631.9) to 0.013 μM (resistance fold 1.9). Under identical assay conditions, verapamil at 10 μM achieved only partial reversal, reducing the IC50 to 0.027 μM (resistance fold 3.9) [1]. The quantified difference demonstrates that TTT-28 (10 μM) reduces paclitaxel resistance fold by 2.0-fold greater magnitude than an equal concentration of verapamil.

Multidrug resistance ABCB1/P-glycoprotein Cancer chemotherapy

ABCB1-Specific Selectivity: No Reversal of ABCG2-, ABCC1-, or ABCC10-Mediated MDR

In cellular models overexpressing alternative ABC transporters, TTT-28 exhibited no reversal effect on multidrug resistance mediated by ABCG2 (BCRP), ABCC1 (MRP1), or ABCC10 (MRP7) [1]. This stands in contrast to third-generation inhibitors such as tariquidar and elacridar, which are documented to inhibit both ABCB1 and ABCG2 [2]. The absence of reversal activity against these off-target transporters demonstrates that TTT-28's MDR reversal effect is specific to ABCB1.

Transporter selectivity ABC transporter profiling Off-target minimization

In Vivo Potentiation of Paclitaxel Efficacy in ABCB1-Overexpressing Xenografts Without Exacerbating Toxicity

In SW620/Ad300 tumor-bearing nude mice, the combination of TTT-28 (30 mg/kg, p.o., q3d) plus paclitaxel (15 mg/kg, i.p.) reduced mean tumor volume after 18 days to 526.2 mm³, compared to 1280.8 mm³ for paclitaxel alone and 2194.2 mm³ for vehicle control [1]. The combination regimen did not induce cardiotoxicity, myelosuppression, or significant changes in body weight or blood cell counts relative to paclitaxel alone [1]. Intratumoral paclitaxel concentration in SW620/Ad300 tumors was increased from 46.8 ng/mL (paclitaxel alone) to 215.5 ng/mL (combination) at 240 min post-administration (P < 0.01), while plasma paclitaxel concentration remained unchanged [1].

In vivo efficacy Xenograft model Combination chemotherapy

Concentration-Dependent Stimulation of ABCB1 ATPase Activity with EC50 = 0.65 μM

TTT-28 stimulates the basal vanadate-sensitive ATPase activity of ABCB1 in a concentration-dependent manner, with a half-maximal effective concentration (EC50) of 0.652 ± 0.053 μM [1]. This stimulation profile is characteristic of transported substrates or competitive inhibitors that interact within the drug-binding pocket. The ATPase stimulation mechanism is shared with verapamil [2], but TTT-28's potentiation of ATP hydrolysis occurs at sub-micromolar concentrations.

ATPase assay P-gp functional modulation Enzyme kinetics

Validated Research Application Scenarios for TTT-28 in ABCB1-Mediated Multidrug Resistance Studies


Functional Annotation of Candidate P-gp Substrates in Drug Discovery

TTT-28 can be employed as a selective ABCB1 inhibitor in cellular accumulation and cytotoxicity reversal assays to determine whether a test compound is a substrate for P-gp-mediated efflux. The compound's superior reversal potency relative to verapamil and its lack of activity against ABCG2, ABCC1, and ABCC10 [1] enable unambiguous assignment of transporter dependence, which is critical for predicting oral bioavailability, brain penetration, and potential for MDR-mediated resistance in oncology candidates.

In Vivo Proof-of-Concept Studies for Combination Chemotherapy in MDR Tumor Models

For academic and preclinical oncology research, TTT-28 is validated for in vivo co-administration with paclitaxel to assess MDR reversal efficacy in ABCB1-overexpressing xenograft models. The demonstrated increase in intratumoral paclitaxel concentration (from 46.8 to 215.5 ng/mL) without elevating plasma drug levels or inducing myelosuppression [1] supports its use in studies investigating tumor-specific chemosensitization strategies. Oral dosing (30 mg/kg, q3d) provides a tractable administration route for rodent studies.

ATPase Activity Modulation Studies for Structure-Activity Relationship (SAR) Investigations

The concentration-dependent ATPase stimulation profile of TTT-28 (EC50 = 0.65 μM) [1] qualifies it as a reference compound for ATPase assays aimed at characterizing the functional consequences of P-gp ligand binding. In SAR programs exploring thiazole-valine peptidomimetic analogs, TTT-28 serves as the lead scaffold from which ATPase stimulatory versus inhibitory analogs (e.g., compounds 43, 57, 113) were derived [2], enabling systematic exploration of P-gp conformational modulation.

Quote Request

Request a Quote for TTT-28

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.